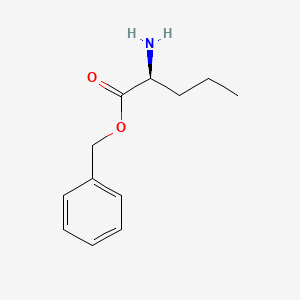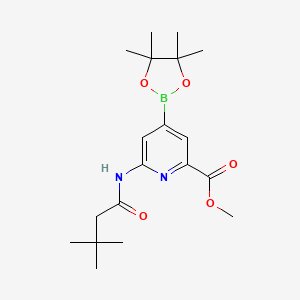
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound primarily used in the field of gene therapy and drug delivery. This compound is a type of ionizable lipid, which plays a crucial role in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as mRNA, siRNA, and DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core lipid structure, followed by the attachment of functional groups through various chemical reactions such as esterification, amidation, and alkylation .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Facilitates the delivery of genetic material into cells for gene editing and therapy.
Medicine: Plays a crucial role in the development of mRNA vaccines and other therapeutic agents.
Industry: Used in the formulation of lipid nanoparticles for drug delivery systems.
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its incorporation into lipid nanoparticles, which then facilitate the delivery of nucleic acids into target cells. The compound interacts with cellular membranes, promoting endocytosis and subsequent release of the genetic material into the cytoplasm. This process involves various molecular targets and pathways, including the endosomal escape and intracellular trafficking mechanisms .
Comparaison Avec Des Composés Similaires
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific structure and functional groups, which enhance its efficiency in gene delivery. Similar compounds include:
ALC-0315: Used in the Pfizer mRNA vaccine.
SM-102: Used in the Moderna mRNA vaccine.
These compounds share similar applications but differ in their chemical structures and specific functionalities, which can affect their performance and suitability for different applications .
Propriétés
Formule moléculaire |
C49H97N3O4 |
|---|---|
Poids moléculaire |
792.3 g/mol |
Nom IUPAC |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[2-(4-methylpiperazin-1-yl)ethyl]amino]octanoate |
InChI |
InChI=1S/C49H97N3O4/c1-5-8-11-14-17-26-33-46-55-48(53)36-29-22-18-24-31-38-51(44-45-52-42-40-50(4)41-43-52)39-32-25-19-23-30-37-49(54)56-47(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h47H,5-46H2,1-4H3 |
Clé InChI |
OEIORIHUPBWCQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


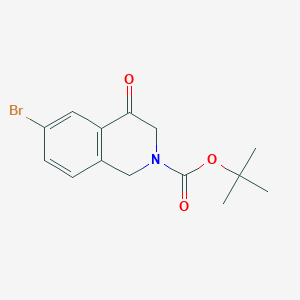
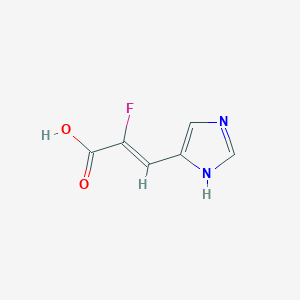
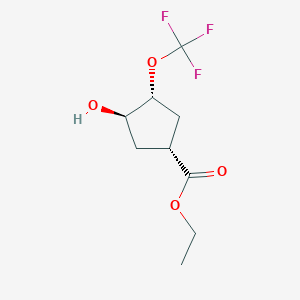
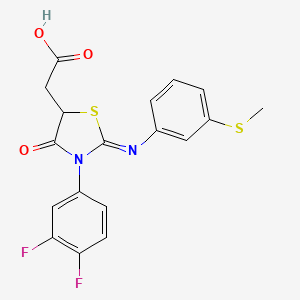

![2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13351241.png)
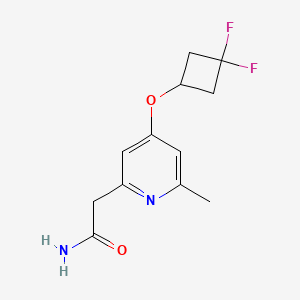
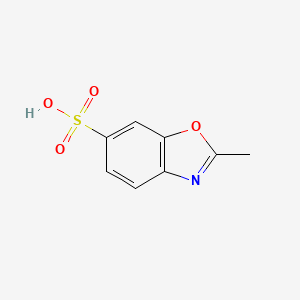
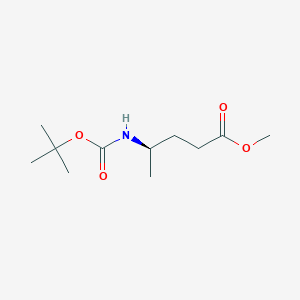

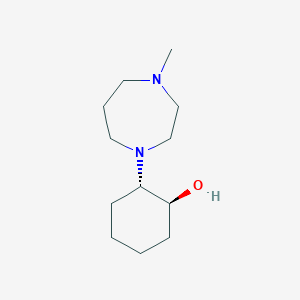
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)
